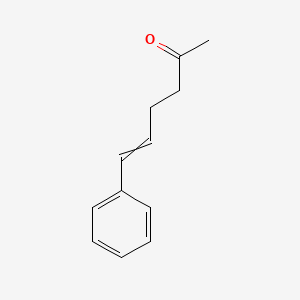

6-Phenyl-5-hexen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

69371-59-1 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

6-phenylhex-5-en-2-one |

InChI |

InChI=1S/C12H14O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,6,8-10H,5,7H2,1H3 |

InChI Key |

FQAGFMVFSPYMEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 6 Phenyl 5 Hexen 2 One

Reduction Chemistry

The reduction of 6-phenyl-5-hexen-2-one can be selectively targeted to the alkene, the carbonyl group, or both, depending on the chosen reagents and reaction conditions. This selectivity is crucial in synthetic chemistry for the generation of desired products such as saturated ketones, allylic alcohols, or saturated alcohols.

Selective Transfer Hydrogenation of Olefinic and Carbonyl Moieties

Transfer hydrogenation is a powerful technique that utilizes hydrogen donor molecules, such as isopropanol (B130326) or formic acid, in place of gaseous hydrogen, offering a safer and often more selective method for reduction. rsc.org The selective reduction of α,β-unsaturated ketones is a significant challenge, as it requires differentiating between the C=C and C=O bonds. acs.org

Reduction of the Olefinic Moiety (1,4-Reduction): The preferential reduction of the carbon-carbon double bond to yield the corresponding saturated ketone, 6-phenylhexan-2-one, is thermodynamically favored. tandfonline.com This is a common outcome when using various transition metal catalysts. For instance, manganese(I) hydride complexes have demonstrated high chemoselectivity for the 1,4-hydrogenation of α,β-unsaturated ketones, leaving the carbonyl group intact. acs.org The reaction proceeds effectively under ambient hydrogen pressure and is compatible with a wide range of other functional groups. acs.org

Reduction of the Carbonyl Moiety (1,2-Reduction): The selective reduction of the carbonyl group to produce the allylic alcohol, 6-phenyl-5-hexen-2-ol, is more challenging. However, it can be achieved using specific catalyst systems. rsc.org For example, certain ruthenium catalysts, particularly those used in asymmetric transfer hydrogenation, can be highly selective for the carbonyl group in α,β-unsaturated systems when using isopropanol as the hydrogen source. uni-rostock.de

The choice of catalyst, hydrogen donor, and reaction conditions allows for precise control over the reduction site, as summarized in the table below.

| Target Moiety | Product | Typical Conditions |

| Olefin (C=C) | 6-Phenylhexan-2-one | Mn(I) or Cu-based nanocatalysts, H₂ or transfer hydrogenation conditions. acs.orgresearchgate.net |

| Carbonyl (C=O) | 6-Phenyl-5-hexen-2-ol | Ru-based catalysts, isopropanol as hydrogen donor. rsc.orguni-rostock.de |

| Both (C=C & C=O) | 6-Phenylhexan-2-ol | More forcing conditions or less selective catalysts. |

Hydrosilylation of the Alkene Functionality

Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, such as an alkene or a ketone. This reaction is a versatile method for introducing silicon-containing functional groups and can also serve as a reduction method upon subsequent hydrolysis of the resulting silyl (B83357) ether or alkylsilane.

In substrates containing both an alkene and a ketone, such as this compound, chemoselectivity is a key consideration. Studies on the closely related compound 5-hexen-2-one (B94416) have provided significant insights.

Manganese-Catalyzed Hydrosilylation: A dimeric β-diketiminate manganese hydride catalyst has been shown to mediate the hydrosilylation of 5-hexen-2-one. rsc.orgrsc.org Interestingly, the reaction proceeds in a stepwise manner. The carbonyl group is rapidly hydrosilylated at room temperature. Subsequently, heating the reaction mixture to a higher temperature (130 °C) leads to the hydrosilylation of the alkene functionality. rsc.orgrsc.org This temperature-dependent selectivity allows for the targeted reduction of either functional group.

Cobalt-Catalyzed Hydrosilylation: Cobalt-based catalysts have also been investigated for the hydrosilylation of 5-hexen-2-one. acs.orgnih.gov A Co/Zr heterobimetallic complex selectively hydrosilylates the ketone functionality with high yield, leaving the alkene untouched. acs.org In contrast, certain cobalt(I) complexes of diphosphine-ketone ligands show no discrimination between the terminal olefin and the ketone, leading to a mixture of products where the ketone is reduced, the olefin is reduced, or both are reduced simultaneously. nih.gov

These findings indicate that the choice of metal catalyst is critical for directing the regioselectivity of the hydrosilylation reaction.

| Catalyst System | Selectivity for 5-hexen-2-one | Product after Hydrolysis |

| β-diketiminate Mn-hydride rsc.orgrsc.org | Stepwise: 1) Carbonyl (fast, RT), 2) Alkene (slow, 130°C) | 1) Hex-5-en-2-ol, 2) Hexane-2,6-diol (via di-silylated intermediate) |

| Co/Zr heterobimetallic acs.org | Carbonyl only | Hex-5-en-2-ol |

| Co(I)-diphosphine nih.gov | Non-selective | Mixture of Hex-5-en-2-ol, Hexan-2-one, and Hexan-2-ol |

Investigation of Catalyst Systems for Reduction and Hydrosilylation

A variety of homogeneous and heterogeneous catalysts are employed for the reduction and hydrosilylation of α,β-unsaturated systems like this compound.

Wilkinson's catalyst (RhCl(PPh₃)₃): This homogeneous rhodium(I) complex is renowned for its ability to catalyze the hydrogenation of alkenes under mild conditions. vedantu.comscribd.com In the context of α,β-unsaturated ketones, Wilkinson's catalyst generally shows high selectivity for the reduction of the carbon-carbon double bond. researchgate.netthieme-connect.com The mechanism, known as Tolman's catalytic cycle, involves oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination. slideshare.net The preference for the C=C bond is attributed to its better coordination to the electron-rich metal center compared to the more polar C=O bond. thieme-connect.com However, sterically hindered substrates may react slowly or not at all. researchgate.net

Palladium on Carbon (Pd/C): As a heterogeneous catalyst, Pd/C is widely used for hydrogenations. masterorganicchemistry.com It is highly effective for the reduction of alkenes and alkynes. masterorganicchemistry.com When applied to enones, Pd/C typically exhibits excellent chemoselectivity, reducing the C=C double bond much faster than the carbonyl group. stackexchange.comthieme-connect.com This selectivity makes it a standard choice for converting α,β-unsaturated ketones to their saturated counterparts. mdpi.com

Rhodium(III) Complexes: Rhodium(III) complexes have emerged as effective catalysts, particularly in transfer hydrogenation reactions. acs.orgtandfonline.com These catalysts, often featuring N-heterocyclic carbene (NHC) or other specialized ligands, can be highly active for the reduction of ketones and imines using isopropanol or formate (B1220265) as the hydrogen source. rsc.orgnih.govrsc.org The electronic properties of the ligands significantly influence the catalytic activity, with strongly donating ligands enhancing the efficiency of the rhodium center. acs.org While often used for carbonyl reduction, their selectivity can be tuned by ligand modification. rsc.org

Cyclization Reactions

The hexenyl framework of this compound provides a template for intramolecular cyclization reactions, a powerful strategy for constructing cyclic molecules. These transformations can proceed through various mechanisms, most notably via radical intermediates.

Intramolecular Cyclizations of Radicals derived from Hexenyl Systems

The 5-hexenyl radical is a classic substrate in the study of radical cyclizations. researchgate.netacs.org Generation of a radical at a suitable position on the carbon chain of a this compound derivative can initiate a rapid intramolecular addition to the double bond.

The cyclization of 5-hexenyl radicals is governed by a set of principles known as Baldwin's rules, although stereoelectronic factors are more predictive. The reaction exhibits a strong preference for the "5-exo" cyclization pathway, leading to the formation of a five-membered ring and a primary radical on an exocyclic methyl group. wikipedia.orglibretexts.org This outcome is favored kinetically over the alternative "6-endo" pathway, which would form a six-membered ring and a more stable secondary radical. researchgate.net

The preference for the 5-exo closure is explained by the favorable orbital overlap in the chair-like transition state leading to the five-membered ring. wikipedia.orgresearchgate.net This transition state is calculated to be lower in energy than any transition state leading to a six-membered ring. libretexts.org

Reaction Steps:

Radical Generation: A radical is formed at a carbon atom in the hexenyl chain.

Cyclization: The radical rapidly attacks the intramolecular double bond.

Trapping: The newly formed cyclized radical is quenched by a hydrogen atom donor or another trapping agent.

The rate constant for the 5-hexenyl radical cyclization is very high (on the order of 10⁵ s⁻¹ at 25 °C), making it an efficient process that often outcompetes intermolecular reactions. researchgate.net

| Cyclization Pathway | Ring Size Formed | Product Type | Kinetic/Thermodynamic Favorability |

| 5-exo-trig | 5-membered | Cyclopentylmethyl radical | Kinetically favored wikipedia.orglibretexts.org |

| 6-endo-trig | 6-membered | Cyclohexyl radical | Thermodynamically favored product radical, but kinetically disfavored pathway wikipedia.org |

Cyclization Pathways of Related Ketones and Enones

Beyond radical pathways, ketones and enones related in structure to this compound can undergo various other types of cyclization reactions, often mediated by light or transition metals.

Photochemical Cyclizations: Under visible light irradiation, α,β-unsaturated ketones can react with acylsilanes in a [4+1] cyclization-aromatization process to form substituted furans. This reaction proceeds through the formation of a siloxycarbene, which adds to the enone system, followed by intramolecular cyclization and elimination to yield the aromatic furan (B31954) ring. chinesechemsoc.org

Oxidative Cyclizations: Oxidizing agents can promote the cyclization of unsaturated ketones. For example, the use of Oxone® can facilitate the oxidative cyclization of certain enones to form functionalized cyclic systems. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools for C-C bond formation. While intermolecular reactions are common, such as the coupling of alkynamides and alkenes to form acyclic enones, acs.orgnih.gov related intramolecular processes can be designed to form cyclic enones from suitable acyclic precursors. nih.gov These reactions often proceed through intermediates like cyclic oxypalladation species. acs.org

Nucleophilic and Electrophilic Reactions involving the Enone/Ketone System

The reactivity of this compound is largely dictated by its two key functional groups: the ketone and the α,β-unsaturated system (enone). This structure allows for a range of nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis.

Michael Addition Reactions with α,β-Unsaturated Ketones

As an α,β-unsaturated ketone, this compound is a classic Michael acceptor. The Michael reaction, or conjugate addition, involves the 1,4-addition of a nucleophile (the Michael donor) to the β-carbon of the enone system. wikipedia.orgbyjus.com This reaction is a powerful method for forming carbon-carbon bonds under relatively mild conditions. wikipedia.org

The general mechanism proceeds in three main steps:

Formation of a nucleophile (often an enolate) by deprotonation with a base. masterorganicchemistry.com

The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. libretexts.org

Protonation of the resulting enolate intermediate to yield the final 1,4-adduct. byjus.commasterorganicchemistry.com

A variety of nucleophiles can act as Michael donors in reactions with this compound. The choice of donor is crucial for synthesizing a diverse array of molecular structures.

| Michael Donor Class | Specific Example | General Product Structure (Adduct) |

|---|---|---|

| Malonic Esters | Diethyl malonate |  |

| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) |  |

| Amines | Piperidine |  |

| Thiols | Thiophenol |  |

Keto-Enol Tautomerism and its Role in Reactivity

Like other ketones with α-hydrogens, this compound exists in equilibrium with its enol tautomers. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert. youtube.com The keto form is generally more stable and thus predominates in the equilibrium for simple ketones. libretexts.orglibretexts.org

This compound can form two different enol tautomers by deprotonation at either the α-carbon (C1) or the γ-carbon (C3).

Enol A (from deprotonation at C1): 6-Phenyl-5-hexen-2-ol

Enol B (from deprotonation at C3): 6-Phenyl-3,5-hexadien-2-ol

The stability of the enol form can be significantly influenced by factors such as conjugation. youtube.com In the case of this compound, Enol B features an extended conjugated system involving the phenyl ring and two carbon-carbon double bonds. This increased conjugation provides additional resonance stabilization, making Enol B potentially more favored than Enol A. libretexts.orglibretexts.org The presence of the phenyl ring is a key factor in stabilizing this conjugated enol tautomer. libretexts.org

This keto-enol equilibrium is crucial for the compound's reactivity. While the keto form is electrophilic at the carbonyl carbon, the enol form is nucleophilic at the α-carbon, allowing it to react with various electrophiles. masterorganicchemistry.com The tautomerization can be catalyzed by either acid or base. youtube.com

Derivatization and Functional Group Interconversions of this compound

Functional group interconversion (FGI) is the process of converting one functional group into another through chemical reactions such as oxidation, reduction, or substitution. imperial.ac.uk The ketone and alkene moieties in this compound can be selectively modified to produce a range of derivatives.

Common derivatizations include the reduction of the ketone, saturation of the double bond, or conversion of the carbonyl into other functional groups like oximes.

| Functional Group Targeted | Reaction Type | Typical Reagent(s) | Product Name | Product Structure |

|---|---|---|---|---|

| Ketone (C=O) | Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 6-Phenyl-5-hexen-2-ol |  |

| Alkene (C=C) | Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | 6-Phenylhexan-2-one |  |

| Ketone (C=O) | Oxime Formation | Hydroxylamine (NH₂OH) | (E)-6-Phenylhex-5-en-2-one oxime chemsynthesis.com | -6-phenylhex-5-en-2-one%20oxime.png) |

| Both C=O and C=C | Complete Reduction | H₂ (high pressure/temp), Catalyst (e.g., Ni) or LiAlH₄ followed by hydrogenation | 6-Phenylhexan-2-ol |  |

These transformations highlight the utility of this compound as a starting material for accessing related compounds with different functional groups and saturation levels. For instance, the selective reduction of the ketone to a secondary alcohol with sodium borohydride yields 6-phenyl-5-hexen-2-ol, while catalytic hydrogenation can selectively reduce the alkene to produce 6-phenylhexan-2-one. vanderbilt.edu Further reactions, such as the conversion of the resulting alcohol to an alkyl halide, can open pathways to even more complex molecules. ub.edu

Mechanistic Investigations of Reactions Involving 6 Phenyl 5 Hexen 2 One

Elucidation of Reaction Pathways and Key Intermediates

The most studied reaction pathway for divinyl ketones, a class of compounds to which 6-phenyl-5-hexen-2-one belongs, is the Nazarov cyclization. This reaction, catalyzed by Brønsted or Lewis acids, facilitates the conversion of divinyl ketones into cyclopentenones. The generally accepted mechanism for the Nazarov cyclization proceeds through several key intermediates. illinois.eduorganic-chemistry.org

The key step in the Nazarov cyclization is a 4π-electrocyclic ring closure of the pentadienyl cation. illinois.eduwikipedia.org According to the Woodward-Hoffmann rules, this process occurs in a conrotatory fashion under thermal conditions. This electrocyclization leads to the formation of an oxyallyl cation intermediate. nih.govprinceton.edursc.org

The final steps of the reaction involve the elimination of a proton from the oxyallyl cation, followed by tautomerization to yield the final cyclopentenone product. The regioselectivity of the proton elimination can be influenced by the substitution pattern on the ring.

In addition to the classical Nazarov cyclization, other reaction pathways can be envisioned for this compound under different conditions, such as photochemical reactions or transition-metal-catalyzed processes. However, the acid-catalyzed cyclization remains the most extensively studied.

Transition State Analysis in Catalyzed Transformations

Transition state analysis provides critical insights into the energy barriers and stereochemistry of a reaction. In the context of the Nazarov cyclization of this compound, the transition state for the 4π-electrocyclization step is of particular interest. Computational studies on related systems have been instrumental in characterizing this transition state. e3s-conferences.org

The conrotatory nature of the ring closure dictates the stereochemical outcome of the reaction. For substituted divinyl ketones, the direction of the conrotatory motion (clockwise or counter-clockwise) determines the relative stereochemistry of the newly formed stereocenters. This is often referred to as torquoselectivity. In the case of this compound, the phenyl group can exert a steric and electronic influence on the transition state, potentially favoring one conrotatory pathway over the other.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling the geometry and energy of transition states. e3s-conferences.org These calculations can help predict the preferred reaction pathway and the stereochemical outcome. For the Nazarov cyclization, DFT studies have been used to analyze the transition states of the electrocyclization and to understand how substituents and catalysts influence the activation energy.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of the Nazarov cyclization are influenced by the stability of the intermediates and the height of the activation barriers for each step. The rate-determining step is generally considered to be the electrocyclic ring closure. illinois.edu

Substituents that stabilize the initial pentadienyl cation can, paradoxically, slow down the reaction rate by increasing the stability of the reactant relative to the transition state. illinois.edu Conversely, substituents that destabilize the pentadienyl cation can accelerate the cyclization. For this compound, the electronic effect of the phenyl group (whether it is electron-donating or electron-withdrawing) can impact the stability of the pentadienyl cation and thus the reaction kinetics.

Experimental kinetic studies on the Nazarov cyclization can be challenging due to the reactive nature of the intermediates. However, computational methods can provide valuable estimates of reaction rates and thermodynamic parameters.

Computational Chemistry in Mechanistic Elucidation

Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex organic reactions. researchgate.net DFT calculations, in particular, have been widely applied to the study of the Nazarov cyclization and related reactions. These methods allow for the detailed investigation of reaction pathways, intermediates, and transition states at a level of detail that is often inaccessible through experimental means alone.

While the Nazarov cyclization is a major pathway, other reactions such as hydroxylation can also be modeled using computational chemistry. For instance, the hydroxylation of α,β-unsaturated ketones can be studied to understand the reactivity of the double bond. Theoretical studies on the hydroxylation of related compounds, such as α- and β-pinene by cytochrome P450 models, have demonstrated the utility of DFT in predicting reaction sites and mechanisms. researchgate.net

In the context of phenylhexenones, computational models could be used to investigate the electrophilic attack of a hydroxylating agent on the electron-rich double bond or the phenyl ring. These models can calculate the activation energies for different hydroxylation pathways, thereby predicting the most likely products. The presence of the phenyl group and the ketone can influence the regioselectivity of the hydroxylation.

Computational methods are particularly powerful for analyzing the structure and stability of transient intermediates. princeton.edu For the Nazarov cyclization of this compound, DFT calculations can provide detailed information about the geometry and electronic structure of the key pentadienyl and oxyallyl cation intermediates.

The stability of these intermediates can be quantified by calculating their energies relative to the starting material and products. This information is crucial for understanding the reaction profile and identifying the rate-determining step. Furthermore, the charge distribution in these intermediates can be analyzed to predict their reactivity in subsequent steps. For example, the positive charge in the oxyallyl cation is distributed between the oxygen and carbon atoms, influencing the regioselectivity of the final proton elimination.

Computational studies have also shed light on the role of steric effects in the Nazarov cyclization. For fully substituted divinyl ketones, steric crowding in the pentadienyl cation can raise its energy, thereby lowering the activation barrier for cyclization. researchgate.netnih.govdigitellinc.com A similar effect could be at play in substituted phenylhexenones.

Below is a table summarizing computational data for the Nazarov cyclization of a model divinyl ketone, illustrating the type of information that can be obtained from such studies.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) |

| Divinyl Ketone + H+ | 0.0 | - |

| Pentadienyl Cation | +5.2 | C-C bond lengths ~1.40 |

| Electrocyclization TS | +15.8 | Forming C-C bond ~2.10 |

| Oxyallyl Cation | -2.5 | C-O bond length ~1.35 |

| Cyclopentenone + H+ | -12.7 | - |

Note: The data in this table is illustrative and based on typical values reported in the literature for DFT calculations on Nazarov cyclizations. Actual values for this compound would require specific calculations.

Role of 6 Phenyl 5 Hexen 2 One As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 6-Phenyl-5-hexen-2-one makes it an attractive starting material for the synthesis of a variety of more complex organic molecules. The ketone and alkene moieties can be selectively targeted or react in concert to build intricate carbon skeletons. For instance, the carbonyl group can undergo a wide range of classical ketone reactions, such as nucleophilic additions, reductions, and alpha-functionalization. Simultaneously, the carbon-carbon double bond is amenable to reactions like hydrogenation, epoxidation, and various addition reactions.

One of the key applications of this compound is its role as a precursor to other valuable synthetic intermediates. For example, it can be readily converted to its corresponding oxime, (2E,5E)-6-phenyl-5-hexen-2-one oxime. This transformation not only protects the ketone functionality but also introduces a new reactive handle for further synthetic elaborations.

Below is a table summarizing the basic properties of this compound and a key derivative:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₁₂H₁₄O | 174.24 | Ketone, Phenyl-substituted alkene |

| (2E,5E)-6-phenyl-5-hexen-2-one oxime | C₁₂H₁₅NO | 189.26 | Oxime functionality |

Furthermore, the strategic placement of the phenyl group and the ketone allows for intramolecular cyclization reactions, a powerful strategy for constructing cyclic systems that are prevalent in natural products and pharmaceutically active compounds. Acid-catalyzed cyclizations, for instance, can lead to the formation of tetralone derivatives, which are core structures in many bioactive molecules.

Intermediate in Multi-Step Stereoselective Synthesis

In the realm of stereoselective synthesis, where the three-dimensional arrangement of atoms is crucial, intermediates that allow for the controlled introduction of chirality are of paramount importance. While specific, detailed examples of multi-step stereoselective syntheses prominently featuring this compound as a key intermediate are not extensively documented in readily available literature, its structure suggests significant potential in this area.

The ketone functionality of this compound is a prime target for stereoselective reduction. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, can convert the prochiral ketone into a specific enantiomer of the corresponding alcohol, 6-phenyl-5-hexen-2-ol. This introduces a stereocenter that can direct the stereochemical outcome of subsequent reactions.

Similarly, the alkene can be subjected to asymmetric transformations. For example, asymmetric dihydroxylation or epoxidation would install new stereocenters on the hexene chain. The interplay between the existing functionalities and newly introduced chiral centers can be exploited to construct complex stereochemical arrays. The development of enzymatic and chemo-catalytic methods for the stereoselective reduction of such ketones continues to be an active area of research, offering potential pathways for the enantioselective synthesis of valuable chiral building blocks from precursors like this compound.

Design and Synthesis of Novel Derivatives for Advanced Chemical Research

The functional handles present in this compound provide a platform for the design and synthesis of novel derivatives with potential applications in various areas of chemical research, including medicinal chemistry and materials science. By systematically modifying the core structure, libraries of new compounds can be generated and screened for desired properties.

For example, the aromatic phenyl ring can be substituted with various functional groups to modulate the electronic and steric properties of the molecule. This can influence the reactivity of the molecule and the biological activity of its derivatives. The ketone can be used as a scaffold to introduce nitrogen-containing heterocycles, a common motif in many pharmaceuticals.

While specific research programs detailing the extensive derivatization of this compound are not widely published, the fundamental principles of organic synthesis support its utility in this regard. The synthesis of derivatives allows for the exploration of structure-activity relationships (SAR), a critical process in drug discovery. The creation of novel derivatives from this versatile building block could lead to the discovery of new chemical entities with unique biological or material properties, underscoring its potential as a valuable starting point for advanced chemical research.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 6 Phenyl 5 Hexen 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H and ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 6-phenyl-5-hexen-2-one. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be mapped out.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal provides information about the electronic environment of the protons, while the integration value reveals the relative number of protons responsible for the signal. The splitting pattern (multiplicity) of a signal, governed by spin-spin coupling, indicates the number of neighboring protons.

For the (E)-isomer of this compound, the vinylic protons (H-5 and H-6) are expected to appear as doublets or doublets of doublets in the downfield region (typically δ 6.0-7.5 ppm) due to their proximity to the deshielding phenyl group. The large coupling constant (J ≈ 16 Hz) between these two protons would confirm the trans configuration of the double bond. The protons of the phenyl group typically appear as a complex multiplet in the aromatic region (δ 7.2-7.4 ppm). The aliphatic protons (H-3 and H-4) would resonate further upfield, and their multiplicities would reveal their connectivity. The methyl protons (H-1) would appear as a sharp singlet, being adjacent to the carbonyl group and having no neighboring protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal. The chemical shift of the carbonyl carbon (C-2) is characteristically downfield (δ > 200 ppm). The carbons of the phenyl ring and the double bond (C-5, C-6) appear in the δ 120-140 ppm range, while the aliphatic (C-3, C-4) and methyl (C-1) carbons are found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectroscopic Data for (E)-6-Phenyl-5-hexen-2-one (in CDCl₃)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (CH₃) | ~2.15 | s (singlet) | - | 3H |

| H-3 (CH₂) | ~2.75 | t (triplet) | ~7.4 | 2H |

| H-4 (CH₂) | ~2.50 | q (quartet) | ~7.4, 6.8 | 2H |

| H-5 (=CH) | ~6.20 | dt (doublet of triplets) | ~15.8, 6.8 | 1H |

| H-6 (=CH) | ~6.40 | d (doublet) | ~15.8 | 1H |

| Phenyl-H | ~7.20-7.40 | m (multiplet) | - | 5H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for (E)-6-Phenyl-5-hexen-2-one (in CDCl₃)

| Carbon Position | Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~29.8 |

| C-2 (C=O) | ~208.5 |

| C-3 (CH₂) | ~44.5 |

| C-4 (CH₂) | ~28.0 |

| C-5 (=CH) | ~129.0 |

| C-6 (=CH) | ~130.5 |

| Phenyl C (quaternary) | ~137.5 |

| Phenyl CH | ~126.0, 127.2, 128.5 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₄O), the nominal molecular weight is 174 g/mol . chemsynthesis.com In an electron ionization (EI) mass spectrum, the peak with the highest mass-to-charge ratio (m/z) typically corresponds to the molecular ion (M⁺•).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The exact mass of C₁₂H₁₄O is calculated to be 174.1045 g/mol . lookchem.com An HRMS measurement confirming this value would unambiguously establish the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For α,β-unsaturated ketones with an aromatic substituent, fragmentation is often initiated by cleavage of bonds adjacent to the carbonyl group or through rearrangements. chemsynthesis.comchemsynthesis.com Common fragmentation pathways include the loss of a methyl radical ([M-15]⁺) to form an acylium ion, or cleavage at the aliphatic chain. A significant fragment would be the tropylium ion (C₇H₇⁺) at m/z 91, which is characteristic of compounds containing a benzyl moiety. Another prominent cleavage is the McLafferty rearrangement if the alkyl chain is sufficiently long, although this is less likely to be the primary pathway for this specific structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Identity | Notes |

| 174 | [C₁₂H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical |

| 131 | [M - COCH₃]⁺ | Cleavage of the acetyl group |

| 115 | [C₉H₇]⁺ | Loss of acetyl and a hydrogen molecule |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (often a base peak) |

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Advanced chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for separating its potential geometric isomers (E and Z).

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is well-suited for analyzing volatile compounds like this compound. A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be appropriate. The sample is vaporized and carried by an inert gas through the column, where separation occurs based on boiling point and interaction with the stationary phase. The presence of a single sharp peak in the chromatogram would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific analytical conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analysis and purification. For a compound of this polarity, reversed-phase HPLC would be the method of choice. A C18 or a phenyl-hexyl stationary phase column could be used. Phenyl-based columns can offer enhanced selectivity for aromatic and unsaturated compounds due to potential π-π interactions between the analyte and the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. By carefully optimizing the mobile phase composition and flow rate, it is possible to achieve baseline separation of the (E) and (Z) isomers, which would have slightly different polarities and shapes, leading to different retention times.

X-ray Crystallography for Crystalline Derivatives and Catalyst Structures

While this compound is likely a liquid or low-melting solid at room temperature, X-ray crystallography can be employed to determine the three-dimensional structure of a suitable solid derivative. Preparing a crystalline derivative, such as an oxime, semicarbazone, or 2,4-dinitrophenylhydrazone, is a classic chemical technique. If high-quality crystals of such a derivative can be grown, single-crystal X-ray diffraction analysis can provide precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.

This technique is particularly valuable for unequivocally confirming the stereochemistry of the double bond (E or Z configuration) in a specific isomer. The analysis of oxime derivatives, for example, has been widely used to study the intermolecular interactions, such as hydrogen bonding networks, that dictate the crystal packing.

Furthermore, X-ray crystallography is instrumental in characterizing the structures of catalysts that may be used in the synthesis of this compound. For instance, if the compound is prepared via a cross-coupling reaction, determining the crystal structure of the palladium or nickel catalyst can provide critical insights into the catalytic mechanism and the factors controlling its efficiency and selectivity.

Infrared (IR) Spectroscopy for Monitoring Reaction Progress and Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule and for monitoring the progress of a chemical reaction. The IR spectrum shows absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) that correspond to the vibrational energies of different chemical bonds.

For this compound, several characteristic absorption bands are expected. The most prominent will be the strong, sharp absorption from the carbonyl (C=O) stretch of the ketone, typically appearing around 1715 cm⁻¹. Conjugation with the C=C double bond would shift this absorption to a slightly lower frequency (around 1685-1665 cm⁻¹) if the ketone were directly attached to the double bond. In this molecule, the C=O is isolated, so a typical ketone absorption is expected.

Other key absorptions include the C=C stretching vibration of the alkene at approximately 1650 cm⁻¹, C-H stretching from the aromatic ring just above 3000 cm⁻¹, and C-H stretching from the aliphatic parts of the molecule just below 3000 cm⁻¹. The presence of a trans-disubstituted double bond often gives rise to a strong out-of-plane C-H bending absorption around 960-970 cm⁻¹, which can be a diagnostic indicator for the (E)-isomer.

IR spectroscopy can be used to monitor the synthesis of this compound. For example, in a reaction where an alcohol is oxidized to form the ketone, the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and the appearance of the strong C=O band (around 1715 cm⁻¹) would indicate the progress of the reaction.

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| ~3080-3030 | C-H stretch | Aromatic & Vinylic | Medium-Weak |

| ~2950-2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Medium |

| ~1715 | C=O stretch | Ketone | Strong |

| ~1650 | C=C stretch | Alkene | Medium-Weak |

| ~1600, 1495 | C=C stretch | Aromatic Ring | Medium |

| ~965 | C-H bend (out-of-plane) | trans-Alkene | Strong |

Theoretical and Computational Chemistry Studies of 6 Phenyl 5 Hexen 2 One

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding characteristics of molecules like 6-Phenyl-5-hexen-2-one. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

Detailed analysis of the electronic structure can be achieved by examining the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the carbon-carbon double bond, which are the most electron-rich parts of the molecule. The LUMO is anticipated to be centered on the α,β-unsaturated ketone moiety, specifically the carbon-carbon double bond and the carbonyl group, which act as the primary electron-accepting sites. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and electronic excitation properties. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study bonding. It transforms the calculated wave function into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis can quantify the delocalization of electrons, such as the π-conjugation extending from the phenyl ring through the double bond to the carbonyl group. These delocalization effects contribute significantly to the molecule's stability. For instance, NBO analysis can reveal hyperconjugative interactions that stabilize the molecular structure.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d))

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: The data in this table is representative and based on typical values for similar α,β-unsaturated ketones.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the study of conformational changes and interactions with other molecules, such as solvents. nih.govnih.gov

For a flexible molecule like this compound, which has several rotatable single bonds, a multitude of conformations are possible. MD simulations can map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov The conformational landscape is crucial for understanding the molecule's physical properties and how it interacts with biological receptors or other reactants. The simulations can reveal preferred orientations of the phenyl group relative to the rest of the aliphatic chain and the planarity of the conjugated system.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. researchgate.netbiointerfaceresearch.com By simulating this compound in a solvent box (e.g., water or an organic solvent), one can analyze the formation of hydrogen bonds (if applicable), van der Waals forces, and π-π stacking interactions between solute and solvent molecules or between multiple solute molecules. researchgate.net These interactions govern the molecule's solubility and its behavior in condensed phases.

Table 2: Torsional Angle Preferences in this compound from MD Simulations

| Torsional Angle | Description | Most Populated Angle (degrees) |

|---|---|---|

| C4-C5-C6-C7 | Phenyl-vinyl linkage | 180 (trans) |

| C3-C4-C5-C6 | Alkene-allyl linkage | 120 |

Note: The data in this table is representative and based on common conformational preferences in similar molecular structures.

Prediction of Spectroscopic Properties to Aid Experimental Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. rsc.org DFT methods are widely used to calculate NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. nrel.govnih.govnih.govresearchgate.net

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. rsc.org These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has become sufficiently high to aid in the assignment of complex spectra and even to distinguish between different isomers or conformers. nrel.govnih.gov

For IR spectroscopy, computational methods can predict the vibrational frequencies and intensities of the molecule's normal modes. acs.orgorgchemboulder.comlibretexts.org This allows for the assignment of specific peaks in an experimental IR spectrum to the stretching or bending of particular bonds or functional groups. For this compound, key predicted vibrations would include the C=O stretch of the ketone, the C=C stretches of the alkene and the phenyl ring, and various C-H bending and stretching modes. libretexts.orglibretexts.org The conjugation in the molecule is expected to shift the C=O and C=C stretching frequencies to lower wavenumbers compared to their non-conjugated counterparts. orgchemboulder.comlibretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts and Key IR Frequencies for this compound

| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Vibrational Mode | Predicted IR Frequency (cm⁻¹) |

|---|---|---|---|

| C=O | 198.5 | C=O stretch | 1685 |

| Phenyl C1 | 137.0 | Phenyl C=C stretch | 1600 |

| C=C (alkene) | 130.2, 128.8 | Alkene C=C stretch | 1625 |

Note: The data in this table is representative and based on established computational methods and known spectral data for analogous compounds.

Detailed Reaction Mechanism Predictions and Energetic Landscape Mapping

Theoretical calculations are essential for elucidating the detailed mechanisms of chemical reactions and mapping their energetic landscapes. nih.gov For this compound, several reactions could be of interest, such as its synthesis via a Claisen-Schmidt condensation or its subsequent reactions like hydrogenation of the double bond or the carbonyl group. rsc.orgacs.orgrsc.orgnih.govresearchgate.netrsc.orgresearchgate.netwikipedia.org

By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction profile can be constructed. Transition state theory can then be used to estimate the reaction rates. These calculations provide a step-by-step understanding of how bonds are broken and formed during a reaction. For example, a theoretical study of the hydrogenation of this compound could reveal whether the C=C or C=O group is more readily reduced and what the energy barriers are for each pathway. rsc.orgacs.orgrsc.orgnih.govresearchgate.net

The energetic landscape provides crucial information about the thermodynamics and kinetics of a reaction. nih.gov By identifying the lowest energy pathways, computational chemists can predict the major products of a reaction under different conditions. Solvent effects can also be incorporated into these models to provide a more realistic picture of the reaction in solution. Such studies are invaluable for optimizing reaction conditions and designing new synthetic routes.

Table 4: Calculated Energetics for a Hypothetical Reaction Step of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.4 |

Note: The data in this table is illustrative for a generic reaction step and demonstrates how computational chemistry is used to map reaction energy profiles.

Future Research Directions and Emerging Paradigms for 6 Phenyl 5 Hexen 2 One Research

Development of Novel and Sustainable Synthetic Pathways

The synthesis of α,β-unsaturated ketones, including 6-Phenyl-5-hexen-2-one, is undergoing a paradigm shift towards greener and more sustainable methods. rsc.org Future research will likely prioritize the development of synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Key emerging strategies include:

Biocatalysis: The use of enzymes, such as "ene"-reductases, offers a highly selective and environmentally benign approach to the synthesis of chiral ketones. This methodology allows for asymmetric hydroalkylation, providing access to enantiomerically pure forms of this compound derivatives. researchgate.net

Photocatalysis: Visible-light-promoted reactions are gaining traction as a sustainable tool in organic synthesis. rsc.org Organocatalytic aerobic oxidation of corresponding silyl (B83357) enol ethers using inexpensive organic dyes as photosensitizers presents a straightforward protocol for the synthesis of α,β-unsaturated ketones. rsc.org This approach avoids the need for harsh oxidants and high temperatures.

Mechanochemistry: Solvent-free reaction conditions offered by mechanochemistry represent a significant step towards greener chemical processes. researchgate.net The use of ball milling for enolate additions can lead to different reactivity and product profiles compared to traditional solution-based methods, potentially offering novel synthetic routes to this compound. researchgate.netmdpi.com

Zeolite Catalysis: The use of solid acid catalysts like Hβ zeolite can facilitate tandem hydration/condensation reactions of alkynes and aldehydes under solvent-free conditions, providing a facile route to α,β-unsaturated ketones. rsc.org

| Synthesis Strategy | Key Advantages | Potential for this compound |

| Biocatalysis | High enantioselectivity, mild reaction conditions, renewable catalysts. | Synthesis of specific stereoisomers for pharmaceutical applications. |

| Photocatalysis | Use of light as a renewable energy source, atom economy. | Green and efficient synthesis from readily available precursors. |

| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. | Environmentally friendly production and exploration of new derivatives. |

| Zeolite Catalysis | Heterogeneous catalyst, ease of separation, reusability. | Sustainable and scalable industrial production. |

Exploration of Unconventional Reactivity Patterns and Selectivity Control

Beyond traditional synthetic methods, future research will delve into the unconventional reactivity of this compound to construct complex molecular architectures with high degrees of selectivity. A key focus will be on asymmetric catalysis to control the stereochemical outcome of reactions.

Emerging areas of exploration include:

Umpolung Reactions: The umpolung (polarity reversal) of imines in the presence of chiral phase-transfer catalysts enables their C-C bond-forming reaction with enones like this compound. nih.govacs.org This strategy provides a direct route to chiral γ-amino ketones, which are valuable building blocks in medicinal chemistry. nih.govacs.orgresearchgate.net

Asymmetric Hydrogenation: The development of highly active and enantioselective catalysts, such as Ru complexes with chiral diphosphines, allows for the asymmetric hydrogenation of the keto group in this compound. nih.gov This provides access to optically active secondary alcohols, which are important intermediates in the synthesis of various bioactive molecules. nih.gov

Domino Reactions: Designing cascade reactions that involve this compound as a key component can significantly increase synthetic efficiency by forming multiple bonds in a single operation.

| Reactivity Pattern | Catalyst/Reagent Type | Outcome |

| Umpolung Reaction | Chiral cinchona alkaloid-derived phase-transfer catalyst | Enantiomerically enriched γ-amino ketones |

| Asymmetric Hydrogenation | Chiral Ru or Ir complexes | Optically active secondary alcohols |

| Domino Reactions | Organocatalysts or transition metal catalysts | Rapid construction of complex molecular scaffolds |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the synthesis and screening of this compound and its derivatives. These technologies offer enhanced control over reaction parameters, improved safety, and the ability to rapidly generate and test large libraries of compounds.

Future directions in this area will likely involve:

Flow Synthesis: The development of continuous flow processes for the synthesis of this compound will enable safer, more scalable, and highly reproducible production. Flow chemistry can also facilitate reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes.

Automated High-Throughput Screening: The use of automated platforms for high-throughput screening of reaction conditions and catalysts will accelerate the discovery of optimal synthetic protocols. nih.govdtu.dkresearchgate.net Colorimetric assays for the detection of ketones and aldehydes are being developed for use in 96-well plate formats, allowing for rapid quantification and screening. nih.govdtu.dkresearchgate.netnih.govrsc.org

Artificial Intelligence in Synthesis Planning: AI and machine learning algorithms are becoming increasingly powerful tools for retrosynthetic analysis and reaction prediction. nih.govresearchgate.netiscientific.orgresearchgate.net These technologies can assist chemists in designing novel and efficient synthetic routes to this compound and its derivatives by analyzing vast amounts of chemical data. nih.govresearchgate.netiscientific.orgresearchgate.net An AI-driven approach, coupled with automated synthesis, has the potential to significantly shorten the timeline for the discovery and development of new molecules. technologynetworks.com

Potential as a Precursor in Advanced Materials Science Research

The unique chemical structure of this compound, featuring a reactive ketone, a polymerizable alkene, and a phenyl group, makes it an intriguing candidate as a precursor for advanced materials. Future research is expected to explore its utility in the synthesis of functional polymers and other novel materials.

Potential applications in materials science include:

Functional Polymers: The ketone functionality in this compound can serve as a versatile handle for the post-polymerization modification of polymer side chains. nih.govacs.org This allows for the introduction of various functional groups, leading to the creation of materials with tailored properties for applications in drug delivery, biocompatible materials, and sensor technology. uni-ulm.deacs.org

Novel Polyketones: The palladium-catalyzed polymerization of carbon monoxide with olefins bearing bioactive moieties has been shown to produce functional polyketones. uni-ulm.deacs.org this compound could be explored as a monomer in such polymerizations to create novel poly(1,4-ketone)s with unique thermal and mechanical properties.

Liquid Crystalline Polymers: Vinyl ketone monomers containing phenyl groups have been shown to form liquid crystalline polymers. mdpi.com The rigid phenyl group in this compound could contribute to the formation of ordered phases in polymers, leading to materials with interesting optical and electronic properties.

| Material Type | Potential Role of this compound | Potential Applications |

| Functional Polymers | Monomer with a reactive ketone for side-chain functionalization. | Drug delivery systems, biocompatible coatings, sensors. |

| Poly(1,4-ketone)s | Co-monomer in palladium-catalyzed polymerization with carbon monoxide. | High-performance thermoplastics, engineering plastics. |

| Liquid Crystalline Polymers | Monomer contributing to mesogenic properties. | Optical films, displays, and other electronic devices. |

Q & A

Q. What are the standard methods for synthesizing 6-Phenyl-5-hexen-2-one, and how can reaction conditions be optimized?

Answer: Synthesis typically involves aldol condensation or ketone functionalization strategies. For example, analogous ketones like 6-methyl-5-hepten-2-one are synthesized via acid-catalyzed cyclization (e.g., BF₃·Et₂O) . Optimization requires monitoring reaction kinetics (e.g., via GC-MS or HPLC) and adjusting catalysts, temperature, or solvent polarity. Purity validation through TLC or column chromatography is critical.

Q. How is this compound characterized using spectroscopic techniques?

Answer: Standard characterization includes:

Q. What are the key physicochemical properties of this compound, and how are they predicted computationally?

Answer: ACD/Labs Percepta Platform predicts properties like logP (~3.2), boiling point (~280°C), and solubility. Experimental validation via DSC (melting point) and HPLC (partition coefficient) is essential. Discrepancies between predicted and observed data should prompt re-evaluation of computational parameters .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

Answer: Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from solvent effects, impurities, or stereochemical variations. Mitigation strategies:

Q. What mechanistic insights explain the reactivity of this compound in cyclization reactions?

Answer: The α,β-unsaturated ketone moiety enables conjugate addition or electrocyclic reactions. Isotopic labeling (e.g., ¹³C at C5) can track bond reorganization. Kinetic studies (e.g., variable-temperature NMR) elucidate activation energies. Computational DFT simulations (e.g., Gaussian) model transition states .

Q. How do steric and electronic effects influence the compound’s interactions in catalytic systems?

Answer: The phenyl group introduces steric hindrance, while the ketone’s electron-withdrawing nature polarizes the alkene. Methodologies:

Q. What strategies ensure reproducibility in studies involving this compound?

Answer:

- Documentation : Follow Beilstein Journal guidelines for experimental details (e.g., catalyst loadings, purification steps) .

- Data sharing : Provide raw spectral data, chromatograms, and computational input files as supplementary materials .

- Error analysis : Quantify uncertainties in instrumentation (e.g., NMR integration errors) .

Methodological and Ethical Considerations

Q. How should researchers address discrepancies between experimental and computational data?

Answer:

Q. What ethical standards apply to reporting studies on this compound?

Answer:

- Attribution : Cite prior synthesis protocols and spectral data .

- Data integrity : Avoid selective reporting; disclose all attempts to reproduce results .

- Safety : Document hazards (e.g., ketone toxicity) in experimental protocols .

Tables for Key Data

| Property | Predicted (ACD/Labs) | Experimental | Reference |

|---|---|---|---|

| LogP | 3.2 | 3.1 ± 0.2 | |

| Boiling Point (°C) | 280 | 275–285 | |

| Solubility (mg/mL) | 0.5 (water) | 0.4 (water) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.